Dimethyl sulfoxide-d6

Catalog No.
S703811
CAS No.
2206-27-1
M.F
C2H6OS
M. Wt
84.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl sulfoxide-d6

CAS Number

2206-27-1

Product Name

Dimethyl sulfoxide-d6

IUPAC Name

trideuterio(trideuteriomethylsulfinyl)methane

Molecular Formula

C2H6OS

Molecular Weight

84.17 g/mol

InChI

InChI=1S/C2H6OS/c1-4(2)3/h1-2H3/i1D3,2D3

InChI Key

IAZDPXIOMUYVGZ-WFGJKAKNSA-N

SMILES

CS(=O)C

Synonyms

Sulfinylbismethane-d3; (Methyl Sulfoxide)-d6; Bis(trideuteriomethyl) Sulfoxide; Bis(trideuteromethyl) Sulfoxide; DMSO-d6; Deuterated-DMSO; Di(methyl-d3) Sulfoxide; Dimethyl-d6 Sulfoxide; Hexadeuteriodimethyl Sulfoxide; Perdeuterated Dimethyl Sulfoxid

Canonical SMILES

CS(=O)C

Isomeric SMILES

[2H]C([2H])([2H])S(=O)C([2H])([2H])[2H]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

DMSO-d6 is a highly valued solvent in nuclear magnetic resonance (NMR) spectroscopy []. Its key advantages include:

  • Excellent solvating properties: It dissolves a wide range of compounds, both polar and nonpolar, making it suitable for studying various molecules [].
  • High deuterium enrichment: The high concentration (over 99.9%) of deuterium (D) atoms minimizes the signal from the solvent itself in the NMR spectrum, allowing researchers to focus on the signals of interest from the sample being studied [].
  • Miscibility with other solvents: It readily mixes with most other organic solvents, offering researchers flexibility in choosing the appropriate solvent system for their specific needs [].
  • Compatibility with high-temperature NMR: It remains stable at high temperatures, enabling researchers to perform dynamic NMR experiments that require elevated temperatures [].

Other Research Applications:

Beyond NMR, DMSO-d6 finds applications in other areas of scientific research, such as:

  • Synthesis of deuterated compounds: It can act as a deuterating agent, introducing deuterium atoms into molecules for various purposes, including studying metabolic pathways and investigating protein structures [].
  • Studying biological processes: Due to its ability to dissolve various biomolecules and its relatively low toxicity, DMSO-d6 can be used in some studies of biological processes, such as protein folding and enzyme activity [].

Dimethyl sulfoxide-d6 is a deuterated derivative of dimethyl sulfoxide, a colorless liquid with the molecular formula (CD3)2SO(CD_3)_2SO. This compound is notable for its use as a solvent in nuclear magnetic resonance spectroscopy due to its ability to dissolve both polar and nonpolar compounds and its miscibility with a wide range of organic solvents and water. Dimethyl sulfoxide-d6 is produced by replacing hydrogen atoms in dimethyl sulfoxide with deuterium, an isotope of hydrogen, which results in unique chemical properties suitable for spectroscopic applications. The compound has a melting point of approximately 20.2 °C and a boiling point of about 55 °C at reduced pressure .

DMSO-d6 shares many of the safety concerns of regular DMSO. It is a mild skin irritant and can be harmful if swallowed. It is essential to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling DMSO-d6 [].

Here are some additional points to consider:

  • Deutero-isotope exchange: While considered relatively safe, long-term exposure to deuterated solvents like DMSO-d6 can lead to the exchange of hydrogen atoms in the body with deuterium. The long-term effects of this exchange are not fully understood [].
  • Flammability: DMSO-d6 has a similar flammability profile to regular DMSO, with a high flash point (around 95 °C) []. However, exercise caution as organic solvents can be flammable in concentrated forms.
, particularly those involving nucleophilic substitutions. For example, it reacts with methyl iodide to form trimethylsulfoxonium iodide:

(CD3)2SO+CD3I[(CD3)3SO]I(CD_3)_2SO+CD_3I\rightarrow [(CD_3)_3SO]I

This reaction highlights the nucleophilic nature of the sulfur atom in dimethyl sulfoxide-d6. Additionally, the compound can undergo deprotonation to form carbanions when treated with strong bases such as lithium diisopropylamide or sodium hydride .

The synthesis of dimethyl sulfoxide-d6 involves heating dimethyl sulfoxide in heavy water (D2OD_2O) with a basic catalyst such as calcium oxide. This method does not achieve complete conversion to the deuterated product in one step; therefore, repeated cycles of removing water and replenishing it with D2OD_2O are necessary to drive the reaction toward full deuteration .

Dimethyl sulfoxide-d6 is primarily used as a solvent in nuclear magnetic resonance spectroscopy due to its isotopic purity and lack of interfering signals in proton NMR spectra. It allows for high-resolution studies of molecular structures and dynamics without contributing extraneous peaks that could complicate analysis . Additionally, it serves as a solvent for various organic reactions and can be utilized in research settings that require precise isotopic labeling.

Research on interaction studies involving dimethyl sulfoxide-d6 often focuses on its role as a solvent in spectroscopic techniques rather than direct chemical interactions. Its ability to solvate different compounds makes it valuable for studying reaction mechanisms and molecular interactions in solution. The unique properties of dimethyl sulfoxide-d6 facilitate investigations into molecular dynamics and conformational changes without interference from solvent signals .

Dimethyl sulfoxide-d6 shares similarities with several other compounds, particularly other deuterated solvents and aprotic solvents. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Dimethyl sulfoxide(CH3)2SO(CH_3)_2SOWidely used as an industrial solvent; exhibits biological activity.
Deuterated acetonitrile(CD3CN)(CD_3CN)Commonly used as an NMR solvent; less polar than dimethyl sulfoxide-d6.
Deuterated tetrahydrofuran(C4D8O)(C_4D_8O)Used in NMR spectroscopy; offers different solvation properties compared to dimethyl sulfoxide-d6.
Deuterated methanol(CD3OH)(CD_3OH)Another NMR solvent; more polar than dimethyl sulfoxide-d6 but less versatile.

Uniqueness: Dimethyl sulfoxide-d6 stands out due to its dual ability to dissolve both polar and nonpolar substances while remaining inert in proton NMR applications, making it particularly advantageous for high-resolution studies where background signals must be minimized .

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 3 of 8 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2206-27-1

Wikipedia

Deuterated DMSO

Dates

Modify: 2023-08-15

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